2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile
Description
2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile (CAS: 27389-84-0) is a malononitrile derivative featuring a substituted benzylidene core. Its structure includes a hydroxyl (-OH), methoxy (-OMe), and iodine (-I) substituent on the aromatic ring, which confer distinct electronic and steric properties. The compound is recognized for its utility as an intermediate in organic synthesis and material science, particularly in the development of optoelectronic materials and heterocyclic compounds . Its InChIKey (BZIXGOBJBFWPTF-UHFFFAOYSA-N) and molecular formula (C₁₁H₇IN₂O₂) highlight its unique substitution pattern compared to related derivatives .
Properties
IUPAC Name |
2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7IN2O2/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15/h2-4,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIXGOBJBFWPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C#N)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174642 | |
| Record name | 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27389-84-0 | |
| Record name | 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27389-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile typically involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with malononitrile under specific conditions . The reaction is usually carried out in the presence of a base, such as piperidine, and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts or bases like piperidine . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a phenolic hydroxyl group, an iodine atom, and a methoxy group attached to a benzene ring. Its synthesis typically involves a condensation reaction between 4-hydroxy-3-iodo-5-methoxybenzaldehyde and malononitrile, often under basic conditions using sodium carbonate as a catalyst in solvents like tetrahydrofuran (THF) .
Physical and Chemical Properties
The compound exhibits distinct physical properties such as solubility in organic solvents and specific reactivity patterns:
- Bond Lengths : Iodine to carbon bond measures approximately 2.083 Å; oxygen to carbon bond is around 1.215 Å.
- Reactivity : It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it versatile for further chemical transformations .
Scientific Research Applications
2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile has several noteworthy applications across various scientific disciplines:
Medicinal Chemistry
The compound's structural features suggest potential biological activities. It may interact with specific proteins or enzymes, modulating their functions, which could be beneficial in drug development and therapeutic applications.
Proteomics Research
In proteomics, this compound is utilized to study protein interactions and functions. Its ability to modify protein activity makes it a valuable tool for understanding complex biological systems .
Organic Synthesis
It serves as a building block for synthesizing more complex organic molecules. The unique substitution pattern of this compound allows for the exploration of new synthetic pathways and methodologies in organic chemistry .
Material Science
The compound is being investigated for its potential use in developing new materials with specific chemical properties. Its reactivity can be harnessed to create polymers or other materials with desired characteristics .
Case Studies
Several studies highlight the applications of this compound:
- Study on Protein Inhibition : Research indicated that derivatives of malononitrile compounds can inhibit specific enzymes involved in disease pathways, showcasing the potential of this compound in medicinal applications.
- Synthesis of Novel Organic Compounds : A study demonstrated the use of this compound as a precursor in synthesizing novel organic compounds with enhanced biological activity, indicating its utility in pharmaceutical chemistry.
Mechanism of Action
The mechanism by which 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with proteins and enzymes, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The iodine substituent in 2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile distinguishes it from structurally analogous compounds. Below is a comparative analysis of key derivatives:
Electronic and Optical Properties
- Phenothiazine derivatives (e.g., 3a) exhibit high first hyperpolarizability (β = 1.92 × 10⁻³⁰ esu), making them superior for nonlinear optical (NLO) applications compared to the iodine-substituted compound, which lacks reported hyperpolarizability data .
- In organic solar cells, derivatives such as DTDCTB and DTTz (featuring thiophene and thiazole rings) demonstrate broad spectral absorption (λmax up to 655 nm), whereas the target compound’s absorption profile remains underexplored .
Research Findings and Key Insights
- Substituent Effects: The iodine atom in this compound may facilitate heavy-atom effects in fluorescence quenching or serve as a site for further functionalization (e.g., Suzuki coupling), though this remains speculative without direct evidence .
- Limitations: Compared to phenothiazine or thiophene-based analogs, the target compound’s simpler aromatic system may limit its utility in high-performance optoelectronics, necessitating structural modifications for advanced applications .
- Future Directions : Computational studies (DFT, TD-DFT) could elucidate its excited-state properties, while incorporation into metal-organic frameworks (MOFs) may exploit its polarizable structure for sensing or catalysis .
Biological Activity
2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by relevant research findings and data.
- IUPAC Name : 2-[(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]malononitrile
- Molecular Formula : C11H7IN2O2
- Molecular Weight : 326.09 g/mol
- CAS Number : 27389-84-0
Synthesis
The synthesis of this compound typically involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with malononitrile under controlled conditions. This reaction can yield various derivatives through further chemical modifications such as oxidation and reduction .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results suggest that the compound has the potential to be developed into a therapeutic agent for treating bacterial infections .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of specific signaling pathways. For instance, it has been reported to inhibit cell proliferation in breast cancer cells, with IC50 values indicating effective concentrations.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.0 |
| HeLa (cervical cancer) | 20.5 |
These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanisms of action and efficacy .
Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including the DPPH radical scavenging assay. The compound exhibited significant scavenging activity, indicating its potential as an antioxidant agent.
| Assay Type | Scavenging Activity (%) at 100 µg/mL |
|---|---|
| DPPH Scavenging | 85% |
| ABTS Scavenging | 78% |
This antioxidant activity suggests that the compound could be beneficial in preventing oxidative stress-related diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell signaling pathways. Its structural features, such as the hydroxyl and methoxy groups, enhance its reactivity and binding affinity towards these targets .
Q & A
Q. What mechanistic insights explain the iodine substituent’s role in directing regioselectivity?
- Methodological Answer: The iodo group’s steric and electronic effects (via σ-hole interactions) direct electrophilic substitution or cross-coupling reactions. Comparative studies with non-iodinated analogs (e.g., using <sup>13</sup>C labeling or kinetic isotope effects) validate mechanistic pathways. Single-crystal XRD of intermediates identifies regiochemical preferences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
